
Brometone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brometone, also known as 1,1,1-tribromo-2-methyl-2-propanol, is a chemical compound with the molecular formula C4H7Br3O. It is a brominated organic compound that has been studied for various applications in chemistry and medicine. The compound is characterized by its three bromine atoms attached to a central carbon atom, making it a highly brominated alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Brometone can be synthesized through the bromination of acetone in the presence of a brominating agent such as bromine or hydrobromic acid. The reaction typically involves the following steps:
Bromination of Acetone: Acetone is reacted with bromine in the presence of a catalyst, such as sulfuric acid, to form tribromoacetone.
Hydrolysis: The tribromoacetone is then hydrolyzed to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination reactors where acetone and bromine are continuously fed into the reactor. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves:
Continuous Bromination: Acetone and bromine are continuously fed into a reactor with a catalyst.
Separation and Purification: The reaction mixture is then separated, and this compound is purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Brometone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form less brominated alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Less brominated alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.
Medicine: Explored for its potential use in respiratory disorders as an expectorant.
Industry: Used in the production of flame retardants and other brominated compounds.
Wirkmechanismus
The mechanism of action of brometone involves its interaction with biological molecules through its bromine atoms. The bromine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes this compound a potential antimicrobial and enzyme inhibitor.
Molecular Targets and Pathways:
Proteins and Enzymes: this compound can bind to the active sites of enzymes, inhibiting their function.
Cell Membranes: The compound can disrupt cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Brometone is unique due to its high bromine content and its specific structure. Similar compounds include:
1,1,1-Tribromoethane: Another brominated compound with similar properties but different structure.
1,1,1-Tribromopropane: Similar in terms of bromine content but with a different carbon backbone.
Uniqueness: this compound’s structure allows it to undergo specific reactions and interact with biological molecules in ways that other brominated compounds may not. Its high bromine content also makes it particularly effective in applications requiring strong bromination.
Eigenschaften
CAS-Nummer |
76-08-4 |
|---|---|
Molekularformel |
C4H7Br3O |
Molekulargewicht |
310.81 g/mol |
IUPAC-Name |
1,1,1-tribromo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H7Br3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 |
InChI-Schlüssel |
JUGRTVJQTFZHOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(Br)(Br)Br)O |
Color/Form |
FINE WHITE CRYSTALS |
melting_point |
167-176 °C (CRYSTALS FROM DIL ALCOHOL); 169 °C (CRYSTALS FROM ETHER) |
Physikalische Beschreibung |
White solid with a camphor-like odor; [HSDB] |
Löslichkeit |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER |
Dampfdruck |
0.00111 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


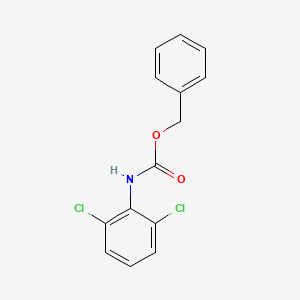
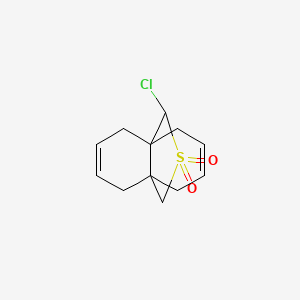
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
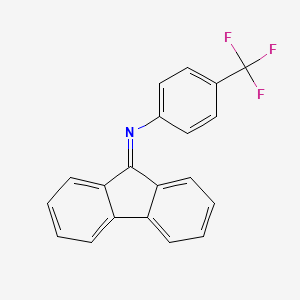
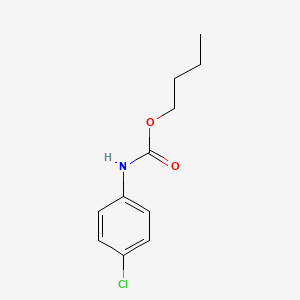
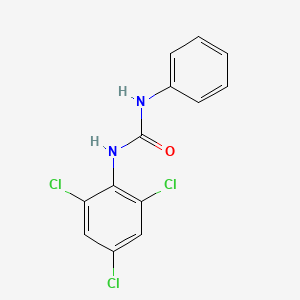

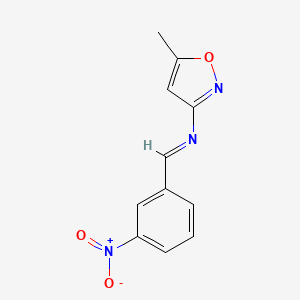
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)

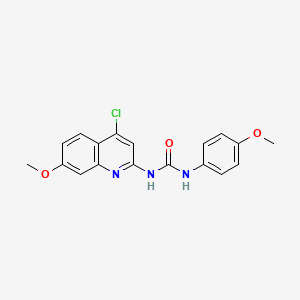
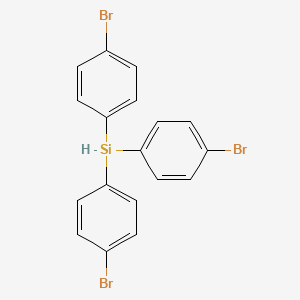
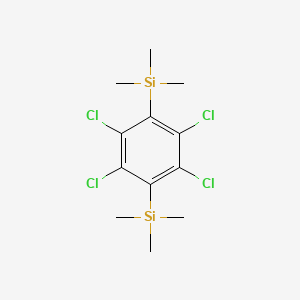
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
